molecular formula C7H16ClNO2 B6208635 ethyl (2R)-2-(methylamino)butanoate hydrochloride CAS No. 2703749-30-6

ethyl (2R)-2-(methylamino)butanoate hydrochloride

Cat. No. B6208635
CAS RN: 2703749-30-6
M. Wt: 181.7
InChI Key:
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Description

Synthesis Analysis

Tertiary butyl esters can be synthesized using a straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds. This has been developed using flow microreactor systems . The resultant flow process was more efficient, versatile, and sustainable compared to the batch .


Chemical Reactions Analysis

Tertiary butyl esters, which are related to ethyl (2R)-2-(methylamino)butanoate hydrochloride, are produced when carboxylic acids are heated with alcohols in the presence of an acid catalyst . The catalyst is usually concentrated sulphuric acid .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl (2R)-2-(methylamino)butanoate hydrochloride involves the conversion of starting materials into the final product through a series of chemical reactions.", "Starting Materials": [ "Ethyl acetoacetate", "Methylamine", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Ethyl acetoacetate is reacted with methylamine in ethanol to form ethyl (2S)-2-(methylamino)butanoate.", "Step 2: The resulting product from step 1 is then treated with sodium borohydride in ethanol to reduce the carbonyl group to an alcohol, forming ethyl (2S)-2-(methylamino)butan-1-ol.", "Step 3: The product from step 2 is then reacted with hydrochloric acid to form the hydrochloride salt of ethyl (2S)-2-(methylamino)butan-1-ol.", "Step 4: The hydrochloride salt from step 3 is then treated with sodium hydroxide to form the free base of ethyl (2R)-2-(methylamino)butan-1-ol.", "Step 5: The free base from step 4 is then reacted with hydrochloric acid to form the final product, ethyl (2R)-2-(methylamino)butanoate hydrochloride." ] }

CAS RN

2703749-30-6

Product Name

ethyl (2R)-2-(methylamino)butanoate hydrochloride

Molecular Formula

C7H16ClNO2

Molecular Weight

181.7

Purity

95

Origin of Product

United States

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